molecular formula C7H11NO2 B1339206 3-Acetyl-1-methylpyrrolidin-2-one CAS No. 60044-08-8

3-Acetyl-1-methylpyrrolidin-2-one

Cat. No.: B1339206
CAS No.: 60044-08-8
M. Wt: 141.17 g/mol
InChI Key: FNRBNSZXDRIQCZ-UHFFFAOYSA-N
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Description

3-Acetyl-1-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-methylpyrrolidin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production often involves the catalytic reduction of specific precursors or the use of high-yielding cyclization reactions under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Biological Activity

3-Acetyl-1-methylpyrrolidin-2-one is a derivative of pyrrolidinones, which are five-membered heterocycles recognized for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is essential for exploring its utility in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the chemical formula C7H11NO2C_7H_{11}NO_2 and is characterized by the presence of an acetyl group attached to a methylpyrrolidinone ring. The molecular structure is crucial as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. While specific mechanisms are still under investigation, it is believed that this compound may exhibit:

  • Antioxidant Activity : Potentially reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
  • Cytotoxic Effects : Inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines indicated that this compound exhibited cytotoxic properties, leading to cell death at certain concentrations. These findings highlight its potential as a lead compound in cancer therapy .
  • Neuroprotective Effects : Preliminary research suggested that this compound might possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Pharmacological Applications

The diverse biological activities of this compound position it as a promising candidate for various pharmacological applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Cancer Therapeutics : Exploration as a chemotherapeutic agent due to its cytotoxic effects on tumor cells.
  • Neuroprotective Drugs : Potential for treating neurodegenerative diseases through protective mechanisms against neuronal damage.

Properties

IUPAC Name

3-acetyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRBNSZXDRIQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20.40 g (0.20 mol) of diisopropylamine were placed in 200 ml dry THF under nitrogen and 80 ml n-butyl lithium in hexane (2.5 M) were added dropwise. It was allowed to stir for 20 minutes and then 20.00 g (0.20 mol) of 1-methyl-2-pyrrolidinone were added dropwise at −78° C. After stirring the reaction mixture for 1 hour 17.64 g (0.20 mol) of dry ethyl acetate were added at −78° C. The reaction mixture was warmed to room temperature and stirred for 14 hours. The THF was removed on a rotary evaporator under reduced pressure and the residue was taken up in 80 ml of 6 N HCl. The acidic aqueous phase was saturated with NaCl and extracted 5 times with 300 ml ethyl acetate. The combined organic layers were dried over Na2SO4, and the solvent was removed on a rotary evaporator. The remaining yellow oil was purified by column chromatography. This gave 5.10 g product as a light yellow oil.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
17.64 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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